2-(4-chlorophenyl)-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClFN3O3S/c21-17-3-1-16(2-4-17)15-20(26)23-9-14-29(27,28)25-12-10-24(11-13-25)19-7-5-18(22)6-8-19/h1-8H,9-15H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKJBFKQVNSGVAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)CCNC(=O)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClFN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-chlorophenyl)-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide is a complex molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 375.87 g/mol. The structure includes a piperazine ring, chlorophenyl, and fluorophenyl groups, which are critical for its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C20H23ClFN3O |
| Molecular Weight | 375.87 g/mol |
| LogP | 3.2532 |
| Polar Surface Area | 31.59 Ų |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, particularly in the central nervous system and cancer treatment contexts.
Target Interactions
- Equilibrative Nucleoside Transporters (ENTs) : The compound has been shown to inhibit ENTs, which play a crucial role in nucleoside transport and metabolism. This inhibition can affect various biochemical pathways related to nucleotide synthesis and adenosine regulation.
- Receptor Binding : The presence of the piperazine ring suggests potential interactions with neurotransmitter receptors, which may contribute to its psychoactive properties.
Biological Activity
Research has indicated that the compound exhibits a range of biological activities:
- Anticancer Activity : In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values indicating effective inhibition of cell proliferation .
- Neuropharmacological Effects : The piperazine derivatives are known for their activity as anxiolytics and antidepressants, which may be linked to their ability to modulate neurotransmitter systems .
- Antimicrobial Properties : Some studies have reported that related compounds possess antimicrobial activities against certain bacterial strains, suggesting a potential for developing new antimicrobial agents .
Case Studies and Research Findings
Several studies have focused on the biological activity of similar compounds or derivatives:
- A study on piperazine derivatives reported significant efficacy against human breast cancer cells with IC50 values as low as 18 μM, indicating strong potential for therapeutic applications in oncology .
- Another investigation highlighted the interaction of fluorinated piperazine compounds with ENTs, demonstrating their ability to inhibit uridine uptake in a concentration-dependent manner, which may have implications for cancer treatment strategies.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of this compound typically involves a multi-step process starting from saccharin derivatives. One common method includes the reaction of 1-(2-fluorophenyl)piperazine with potassium carbonate in acetonitrile, followed by purification through column chromatography. The resulting compound exhibits a unique conformation characterized by distinct torsion angles between the piperazine and phenyl moieties, which may influence its biological interactions.
Research indicates that 2-(4-chlorophenyl)-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide possesses potential biological activities, particularly in antimicrobial and anticancer research. The following subsections detail its activities against various pathogens and cancer cell lines.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial efficacy of this compound against several bacterial strains. The presence of halogenated phenyl groups enhances lipophilicity, facilitating greater membrane penetration.
| Compound | Activity Against S. aureus | Activity Against E. coli | Notes |
|---|---|---|---|
| Compound A | Significant | Moderate | Comparable to ciprofloxacin |
| Compound B | Good | Less effective | Lower than 5-fluorouracil |
| Compound C | Significant | Moderate | Effective against MRSA |
Anticancer Potential
In vitro studies have shown that the compound exhibits cytotoxic effects on various cancer cell lines. Its mechanism of action appears to involve the modulation of specific molecular targets related to cell proliferation and apoptosis.
Chemistry
In synthetic chemistry, this compound serves as a building block for more complex molecules and reagents in various organic reactions. Its unique functional groups allow for diverse chemical transformations, including oxidation and substitution reactions.
Biology
In biological research, the compound is studied for its interactions with enzymes and receptors. Its potential as a therapeutic agent for diseases such as cancer and neurological disorders is under investigation.
Industry
The compound is also utilized in the pharmaceutical industry as an intermediate in drug development. Its unique properties make it valuable for synthesizing new materials and agrochemicals.
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of chloroacetamide derivatives revealed that compounds similar to This compound demonstrated significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The study concluded that modifications to the phenyl rings enhanced antimicrobial potency.
Case Study 2: Anticancer Activity
Another research project focused on the anticancer properties of this compound found that it induced apoptosis in specific cancer cell lines through the activation of caspase pathways. This suggests a promising avenue for further exploration in cancer therapeutics.
Chemical Reactions Analysis
Oxidation Reactions
The sulfonamide group (-SO₂-) in this compound undergoes oxidation under controlled conditions. Key findings include:
-
Sulfoxide formation : Reaction with mild oxidizing agents like hydrogen peroxide (H₂O₂) at 25–40°C produces sulfoxide derivatives.
-
Sulfone formation : Stronger oxidants such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO₄) in acidic media yield sulfones.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| H₂O₂ (30%) | 25°C, 6 hrs | Sulfoxide derivative | 68–72% |
| m-CPBA | Dichloromethane, 0°C | Sulfone derivative | 85% |
Reduction Reactions
The sulfonamide group can be reduced to thiols or sulfides:
-
LiAlH₄ reduction : Lithium aluminum hydride in tetrahydrofuran (THF) reduces the sulfonamide to a sulfide (-S-).
-
Catalytic hydrogenation : Palladium on carbon (Pd/C) with H₂ gas converts the sulfonamide to a thiol (-SH).
| Reagent | Conditions | Product | Notes |
|---|---|---|---|
| LiAlH₄ | THF, reflux, 12 hrs | Sulfide derivative | Requires anhydrous conditions |
| H₂/Pd-C | Ethanol, 50 psi, 24 hrs | Thiol derivative | Lower yields (55–60%) |
Aromatic Substitution
The electron-deficient 4-chlorophenyl and 4-fluorophenyl rings participate in electrophilic substitution:
-
Halogenation : Bromine (Br₂) in acetic acid introduces bromine at the para position of the chlorophenyl ring .
-
Nitration : Nitrating mixture (HNO₃/H₂SO₄) adds nitro groups to the fluorophenyl ring .
| Reaction | Reagent | Position | Product |
|---|---|---|---|
| Bromination | Br₂/AcOH | Chlorophenyl (para) | 2-(3-bromo-4-chlorophenyl)-... |
| Nitration | HNO₃/H₂SO₄ | Fluorophenyl (meta) | 2-(4-chlorophenyl)-N-(...-3-nitro-4-fluorophenyl)... |
Nucleophilic Substitution
The acetamide moiety undergoes hydrolysis under acidic or basic conditions:
-
Acidic hydrolysis : Concentrated HCl at 100°C cleaves the acetamide to a carboxylic acid .
-
Basic hydrolysis : NaOH in ethanol/water yields the corresponding ammonium salt .
Cross-Coupling Reactions
Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) modify the aromatic rings:
-
Borylation : Reaction with bis(pinacolato)diboron (B₂Pin₂) introduces boronate esters for further functionalization .
| Catalyst | Ligand | Substrate | Product |
|---|---|---|---|
| Pd(OAc)₂ | SPhos | 4-Chlorophenyl | 2-(4-borylphenyl)-N-(...) |
Reaction Optimization Insights
-
Temperature sensitivity : Oxidation and reduction reactions require strict temperature control to avoid decomposition.
-
Solvent effects : Polar aprotic solvents (e.g., DMF) enhance substitution rates on aromatic rings .
-
Catalyst loading : Pd-based catalysts at 5 mol% achieve optimal yields in cross-coupling reactions .
Key Mechanistic Considerations
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substitutions
Table 1: Key Structural Differences and Similarities
Key Research Findings and Implications
Halogenation Effects: The 4-chlorophenyl and 4-fluorophenyl groups in the target compound likely improve binding to hydrophobic pockets in target receptors compared to non-halogenated analogs.
Linker Impact : Sulfonylethyl linkers (as in the target) generally enhance metabolic stability over sulfanyl or methylsulfonyl groups.
Piperazine Substitutions : Fluorine on the piperazine ring (target) may improve pharmacokinetics compared to bulkier groups (e.g., tosyl in ).
Q & A
Q. Critical parameters :
- Temperature control : Excess heat during sulfonylation can lead to side reactions (e.g., decomposition of the piperazine ring) .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is essential to isolate the product from unreacted starting materials, with yields typically ranging from 60% to 75% .
Advanced: How can researchers resolve contradictions in biological activity data across different assay systems?
Answer:
Discrepancies in activity data (e.g., IC₅₀ values) may arise from assay-specific conditions:
- Assay validation : Ensure consistent cell lines (e.g., HEK293 vs. CHO cells for receptor binding assays) and buffer compositions (e.g., Mg²⁺ concentration for GPCR assays) .
- Metabolic interference : Use liver microsome stability assays to identify if cytochrome P450-mediated degradation alters activity in vitro vs. in vivo .
- Statistical rigor : Apply multivariate analysis to account for variables like protein binding or solubility limits, which may differ between assays .
Basic: What spectroscopic techniques are recommended for structural elucidation, and what key spectral markers should be identified?
Answer:
- 1H/13C NMR :
- IR spectroscopy : Confirm sulfonamide formation with peaks at 1150 cm⁻¹ (S=O asymmetric stretch) and 1350 cm⁻¹ (S=O symmetric stretch) .
- X-ray crystallography : Resolve the dihedral angle between the chlorophenyl and fluorophenyl rings (typically 60–80°), which impacts receptor binding .
Advanced: What computational strategies predict the compound’s interactions with biological targets like GPCRs?
Answer:
- Molecular docking : Use Schrödinger Suite or AutoDock Vina to model binding to dopamine D2/D3 receptors, focusing on the sulfonamide group’s hydrogen bonding with Ser194 and hydrophobic interactions with Phe389 .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex, monitoring RMSD values (<2.0 Å indicates stable binding) .
- Pharmacophore modeling : Map essential features (e.g., aromatic rings, sulfonyl oxygen) to align with known GPCR ligands .
Basic: What safety considerations are critical during synthesis and handling?
Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat to avoid skin/eye contact (LD₅₀ > 2000 mg/kg in rodents, but irritant potential noted) .
- Ventilation : Use fume hoods during reactions with acetic anhydride or sulfonyl chlorides to prevent inhalation of volatile byproducts .
- Waste disposal : Neutralize acidic/basic waste with 10% NaOH or HCl before disposal in designated containers .
Advanced: How can in vitro metabolic stability data be reconciled with in vivo pharmacokinetic profiles?
Answer:
- Microsomal stability assays : Incubate the compound with rat liver microsomes (RLM) and NADPH, monitoring parent compound depletion via LC-MS. A high clearance rate (>30 mL/min/kg) in vitro may correlate with short in vivo half-life .
- Species-specific differences : Compare RLM data with human hepatocyte assays to adjust dosing regimens.
- Prodrug strategies : Modify the sulfonamide group (e.g., ester prodrugs) to enhance metabolic stability if Phase I oxidation is observed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
